molecular formula C16H15N3O3S2 B2476335 N-(3-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252918-43-6

N-(3-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2476335
CAS No.: 1252918-43-6
M. Wt: 361.43
InChI Key: WMYAPLBGJJSNCA-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core linked to a 3-methoxyphenyl group via a sulfanyl-acetamide bridge. The thienopyrimidinone scaffold is notable for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism or signal transduction. The 3-methoxy substituent on the phenyl ring enhances solubility and modulates electronic properties, while the methyl group at position 3 of the thienopyrimidinone contributes to steric stabilization .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-19-15(21)14-12(6-7-23-14)18-16(19)24-9-13(20)17-10-4-3-5-11(8-10)22-2/h3-8H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYAPLBGJJSNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:

\text{N 3 methoxyphenyl 2 3 methyl 4 oxo 3H 4H thieno 3 2 d pyrimidin 2 yl}sulfanyl)acetamide}
PropertyValue
Molecular Weight305.36 g/mol
SolubilitySoluble in DMSO
LogP2.5

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have demonstrated significant inhibitory effects on various cancer cell lines.

  • In vitro Studies : A series of thieno[3,2-d]pyrimidine derivatives were tested against MDA-MB-231 (triple-negative breast cancer) cells, showing inhibition rates ranging from 43% to 87% at concentrations of 50 µM. The most potent compounds displayed IC50 values lower than those of established chemotherapeutics like paclitaxel .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Tyrosine Kinases : The compound may inhibit tyrosine kinase activity, which is crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that certain derivatives induce apoptosis in cancer cells by activating caspase pathways.
  • Anti-inflammatory Effects : Thieno[3,2-d]pyrimidines have shown promise in reducing inflammatory markers, thus potentially aiding in conditions characterized by chronic inflammation .

Case Studies

  • Study on MDA-MB-231 Cells :
    • Objective : Evaluate the cytotoxicity of thieno[3,2-d]pyrimidine derivatives.
    • Method : MTT assay was employed to assess cell viability.
    • Results : Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating potent antitumor activity compared to control groups.
  • Inhibition of Aurora-A Kinase :
    • A derivative of thieno[3,2-d]pyrimidine was found to inhibit Aurora-A kinase with an IC50 value of 25 nM, suggesting its potential role as a targeted therapy in cancer treatment .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Identifier Substituents (Thienopyrimidinone Core) Aromatic Group (R) Molecular Weight Key Biological Data (if available) Source
N-(3-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 3-methyl 3-methoxyphenyl Not reported N/A Target Compound
2-[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide 3-(4-chlorophenyl) 3-methyl-1H-pyrazol-5-yl 292.21 N/A Enamine Ltd
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-diaminopyrimidin 4-chlorophenyl 311.78 Crystallographic stability data Subasri et al.
2-[(3-ethyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide 3-ethyl, 5,6-dimethyl 3-methoxyphenyl Not reported Synonyms: ZINC2394604, STL341993 ECHEMI
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-methyl-6-oxo-dihydropyrimidin 2,3-dichlorophenyl 344.21 MIC data (E. coli): Not tested J. Appl. Pharm. Sci.

Key Observations:

Substituent Effects on Bioactivity: Chlorinated aromatic groups (e.g., 4-chlorophenyl in , 2,3-dichlorophenyl in ) may enhance hydrophobic interactions with target proteins but reduce aqueous solubility. Pyrazole and triazole substituents (e.g., ) introduce hydrogen-bonding capabilities, which could enhance binding affinity to enzymes like kinases or cholinesterases .

Thienopyrimidinone Core Modifications: Methyl or ethyl groups at position 3 (target compound vs.

Biological Activity Trends: Compounds with indole-oxadiazole hybrids (e.g., ) demonstrated inhibition of α-glucosidase (IC₅₀: 12–18 µM) and butyrylcholinesterase (IC₅₀: 8–14 µM), highlighting the role of heterocyclic diversity in enzyme targeting . Thioacetamide-triazoles (e.g., compounds 38 and 39 in ) showed MIC values of 16–32 µg/mL against E.

Pharmacokinetic and Physicochemical Properties

  • Solubility : Methoxy-substituted compounds (target, ) likely exhibit higher aqueous solubility than chlorinated derivatives (logP reduction by ~0.5–1.0 units) .
  • Metabolic Stability : Ethyl and methyl groups ( vs. target) may slow oxidative metabolism compared to unsubstituted analogs.
  • Crystallinity: Diaminopyrimidin derivatives () form stable crystals with defined hydrogen-bonding networks, aiding in formulation development.

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